2,2,7,7-Tetraphenyl-octanedinitrile
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Overview
Description
2,2,7,7-Tetraphenyl-octanedinitrile is an organic compound with the molecular formula C32H28N2. It is characterized by the presence of four phenyl groups attached to an octanedinitrile backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetraphenyl-octanedinitrile typically involves the reaction of 1,4-dibromobutane with benzonitrile in the presence of a strong base such as sodium amide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,2,7,7-Tetraphenyl-octanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of 2,2,7,7-Tetraphenyl-octanedioic acid.
Reduction: Formation of 2,2,7,7-Tetraphenyl-octanediamine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2,2,7,7-Tetraphenyl-octanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,7,7-Tetraphenyl-octanedinitrile is largely dependent on its chemical reactivity. The nitrile groups can interact with various biological targets, potentially inhibiting enzyme activity or interacting with nucleic acids. The phenyl groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
- 2,2,7,7-Tetraphenyl-octanedioic acid
- 2,2,7,7-Tetraphenyl-octanediamine
- 2,2,7,7-Tetraphenyl-hexanedinitrile
Comparison: 2,2,7,7-Tetraphenyl-octanedinitrile is unique due to its specific combination of phenyl groups and nitrile functionalities.
Properties
CAS No. |
6307-02-4 |
---|---|
Molecular Formula |
C32H28N2 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2,2,7,7-tetraphenyloctanedinitrile |
InChI |
InChI=1S/C32H28N2/c33-25-31(27-15-5-1-6-16-27,28-17-7-2-8-18-28)23-13-14-24-32(26-34,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-12,15-22H,13-14,23-24H2 |
InChI Key |
CRFRCHLTAYEDAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)(C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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